
1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromodifluoromethyl and iodo substituents, which impart unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromodifluoromethylation of a suitable pyrazole precursor. This can be done using bromodifluoromethyl reagents under specific reaction conditions. For instance, the reaction of a pyrazole derivative with bromodifluoromethyltrimethylsilane in the presence of a catalyst can yield the desired product .
Industrial production methods for this compound may involve large-scale bromodifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Scientific Research Applications
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In chemical reactions, the bromodifluoromethyl and iodo groups can act as electrophilic or nucleophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
1-(Trifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole: This compound has a trifluoromethyl group instead of a bromodifluoromethyl group, which may result in different reactivity and properties.
1-(Bromodifluoromethyl)-4-chloro-3,5-dimethyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H6BrF2IN2 |
|---|---|
Molecular Weight |
350.93 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C6H6BrF2IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3 |
InChI Key |
GQHCQAODBBQLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)(F)Br)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
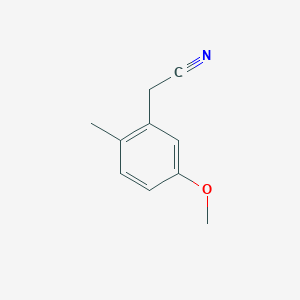


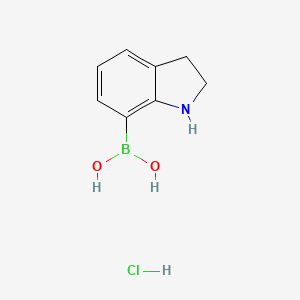
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
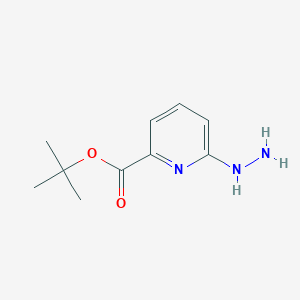
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)

![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
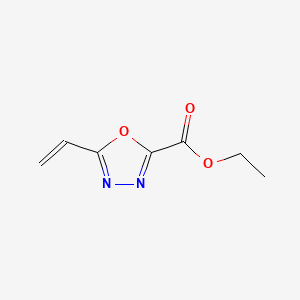
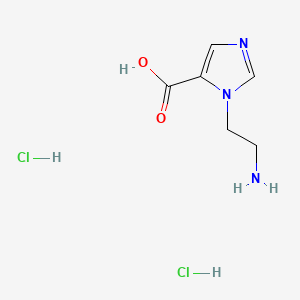
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
